N4-Methyl Sulfadoxine
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Overview
Description
N4-Methyl Sulfadoxine is a sulfonamide derivative, which belongs to a class of synthetic antimicrobial agents. Sulfonamides are known for their broad-spectrum antibacterial properties and are used to treat various bacterial infections. This compound is particularly noted for its long-acting properties and is often used in combination with other drugs to enhance its efficacy .
Preparation Methods
The preparation of N4-Methyl Sulfadoxine involves several synthetic routes. One common method includes the reaction of methyl methoxyacetate with excessive diethyl oxalate to generate 3-methoxy-2-oxo-methylethyl succinate. This intermediate is then decarbonylated to obtain 2-methoxy-methylethyl malonate. The malonate is reacted with formamide to generate a cyclocompound, which is further reacted with phosphorus oxychloride to produce a chloride. Finally, a condensation reaction followed by methoxylation yields this compound .
Chemical Reactions Analysis
N4-Methyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert this compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and other nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N4-Methyl Sulfadoxine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other sulfonamide derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit the growth of various bacterial strains.
Medicine: this compound is used in combination with other drugs to treat malaria and other bacterial infections.
Industry: It is used in the production of veterinary medicines and other pharmaceutical products.
Mechanism of Action
N4-Methyl Sulfadoxine exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for incorporation into folic acid, it disrupts the synthesis, repair, and methylation of DNA, ultimately inhibiting bacterial growth .
Comparison with Similar Compounds
N4-Methyl Sulfadoxine is similar to other sulfonamide compounds such as:
Sulfamethazine: Used to treat bacterial infections in livestock.
Sulfadiazine: Often used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections.
What sets this compound apart is its long-acting properties, making it particularly effective in combination therapies for treating malaria .
Properties
Molecular Formula |
C13H16N4O4S |
---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17) |
InChI Key |
OTCLFKJHHXFXLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Origin of Product |
United States |
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